N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide
Description
Properties
IUPAC Name |
N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-4-5-10(9(12)6-8)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDQBRDJXWYGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589820 | |
| Record name | N-(2-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946783-06-8 | |
| Record name | N-(2-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amido Protecting (Boc Protection)
- Reactants : Glycine methyl ester hydrochloride and tert-Butyl dicarbonate.
- Catalysts/Base : Alkali such as sodium carbonate, sodium bicarbonate, triethylamine, or N-methylmorpholine.
- Solvents : Ethers or varsol, including tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), 1,4-dioxane, or methylene dichloride.
- Conditions : Reaction temperature between 0–30 °C; molar ratios of glycine methyl ester hydrochloride to tert-Butyl dicarbonate range from 1:1 to 1:2; alkali to glycine methyl ester hydrochloride ratio from 1:1 to 4:1; solvent volume typically 5–15 mL per gram of substrate.
- Outcome : Formation of Boc-glycine methyl ester with yields typically above 95% and purity >98% (GC analysis).
| Parameter | Value |
|---|---|
| Glycine methyl ester hydrochloride | 10 kg |
| Tert-Butyl dicarbonate | 17.4 kg (1 eq) |
| Sodium carbonate (15% aqueous) | 55 L |
| Solvent | Methylene dichloride 50 L |
| Temperature | 0 ± 2 °C |
| Reaction Time | 2 hours |
| Yield | 96.2% |
| Purity (GC) | 98.8% |
Deprotection and Salification
- Reactants : N,N-dimethyl-Boc glycinamide and acid (commonly hydrogen chloride).
- Solvent : Ethers or esters such as 1,4-dioxane, ethyl acetate, or ethanol solution.
- Conditions : Temperature 30–60 °C; molar ratio of acid to substrate 3–5:1; solvent volume 5–15 mL per gram of substrate.
- Process : Boc group is removed by acid treatment, followed by cooling, crystallization, and filtration to obtain 2-amino-dimethyl acetamide hydrochloride.
- Outcome : High purity (≥99%) and yield (90–92%) of the final product suitable for large-scale production.
| Parameter | Value |
|---|---|
| N,N-dimethyl-Boc glycinamide | 3 kg |
| Hydrogen chloride gas | 2.7 kg (5 eq) |
| Solvent | 1,4-dioxane 45 L |
| Temperature | 60 ± 2 °C |
| Reaction Time | 0.5 hour |
| Yield | 92.4% |
| Purity (GC) | 99.6% |
NMR Data of 2-amino-dimethyl acetamide hydrochloride:
Summary of Key Research Findings
| Step | Key Parameters | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|
| Amido Protecting | Boc protection, 0–30 °C, alkali catalysis | 95–96 | 98–99 | Mild conditions, scalable, high purity |
| Amide Formation | 30–60 °C, 0.1–1.0 MPa, ether solvent | 90–91 | 98–99 | High molar excess of amine ensures conversion |
| Deprotection & Salification | Acidic removal of Boc, 30–60 °C | 90–92 | ≥99 | Efficient crystallization, suitable for scale |
- The entire synthetic route provides a stable, high-yielding process with purity consistently above 98%, often exceeding 99% after final deprotection.
- Raw materials are inexpensive and readily available.
- Reaction conditions are mild, with no harsh reagents or extreme temperatures, facilitating large-scale industrial production.
- The process minimizes waste generation and is operationally simple.
Additional Notes on Alternative Methods
- Other halogenoacetamides (e.g., iodoacetamide, bromoacetamide) can be used for related amide formation reactions, often catalyzed by iodide salts to improve conversion rates.
- Dipolar aprotic solvents such as acetone or ethylene glycol dialkyl ethers can be employed under reflux to facilitate certain substitution reactions on aromatic rings, though these are more relevant to analog syntheses.
- Acid catalysts for deprotection include hydrochloric acid, sulfuric acid, and organic acids like citric or tartaric acid, with hydrochloric acid preferred for salification.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro compounds, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Analogues
N-(2-amino-4-chlorophenyl)-2-(dimethylamino)acetamide Molecular Formula: C₁₀H₁₄ClN₃O Key Differences: Chlorine substituent at the 4-position instead of methyl. Impact: The chloro group increases molecular weight (227.69 g/mol vs. ~198.24 g/mol) and lipophilicity (logP ~1.8 vs. Chlorine’s electron-withdrawing nature may also alter electronic interactions with biological targets compared to the electron-donating methyl group .
N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide Molecular Formula: C₁₃H₁₉N₃O Key Differences: Cyclopropyl group and 4-aminophenyl substitution. The 4-aminophenyl moiety may enhance hydrogen bonding capabilities compared to the 2-amino-4-methylphenyl group .
Oxamyl (N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide) Molecular Formula: C₇H₁₃N₃O₃S Key Differences: Carbamoyloxyimino and methylthio groups replace the dimethylamino and aminophenyl moieties. Impact: Oxamyl’s carbamate structure confers pesticidal activity (insecticide/nematicide) by inhibiting acetylcholinesterase, whereas the dimethylamino group in the target compound may target neurological receptors .
Physicochemical Properties
- Melting Points : Triazinyl acetamide analogs (e.g., 3b–3i in ) exhibit melting points ranging from 120–250°C, influenced by substituents. The target compound’s methyl group may lower its melting point compared to chloro analogs (e.g., 227.69 g/mol compound in ) due to reduced molecular symmetry.
- Solubility: The dimethylamino group enhances water solubility via protonation at physiological pH, contrasting with hydrophobic substituents like chlorine or cyclopropyl.
Biological Activity
N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 207.27 g/mol. Its structure features a dimethylamino group attached to an acetamide framework, further substituted with a 2-amino-4-methylphenyl moiety. This configuration contributes to its unique chemical properties and potential biological activities.
This compound exhibits various biological activities, primarily through its interactions with specific molecular targets. The amine and amide groups can form hydrogen bonds and other interactions with enzymes, receptors, or proteins, influencing their activity. Preliminary studies suggest potential interactions with serotonin and norepinephrine transporters, which are critical in mood regulation.
Pharmacological Potential
Research indicates that this compound may have applications as a pharmacological agent. It has been studied for its potential roles in:
- Enzyme Interactions : The compound can be used to explore enzyme kinetics and metabolic pathways.
- Antimicrobial Activity : Preliminary data suggest activity against certain bacterial strains, although specific studies are needed to confirm this.
- Neuropharmacology : Its interaction with neurotransmitter systems suggests potential implications in mood disorders.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C11H17N3O | 207.27 | Unique amino positioning may confer distinct properties |
| N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide | C11H17N3O | 207.27 | Different amino position affects biological activity |
| N-(4-aminophenyl)-2-(dimethylamino)acetamide | C11H15N3O | 193.25 | Lacks methyl substitution on phenyl ring |
| N-(4-amino-2-methylphenyl)-2-(dimethylamino)acetamide | C11H17N3O | 207.27 | Variation in amino position influences properties |
Study on Enzyme Interactions
In a study examining the compound's enzyme interaction capabilities, it was found that this compound could effectively bind to certain enzyme active sites, leading to altered catalytic activity. This suggests potential applications in drug design where modulation of enzyme function is desired.
Neuropharmacological Implications
Investigations into the neuropharmacological effects have shown that compounds with similar structures can modulate neurotransmitter systems. This opens avenues for exploring this compound as a candidate for treating mood disorders or anxiety-related conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related acetamides typically involves condensation of substituted anilines with chloroacetyl derivatives followed by dimethylamination. For example, in analogs like N-(2,4-dimethylphenyl)acetamide, acetylation of 2,4-dimethylaniline with acetyl chloride in the presence of a base (e.g., triethylamine) is common . Optimization may include solvent selection (e.g., dichloromethane for low reactivity) and temperature control (0–5°C to minimize side reactions). Post-synthetic purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2) and the aromatic protons in the 2-amino-4-methylphenyl moiety (δ ~6.5–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures purity ≥95% .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (expected m/z ≈ 235.3 for C11H17N3O) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) calculations, such as those applied in the Colle-Salvetti correlation-energy framework, can model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended. These models help predict nucleophilic/electrophilic sites, aiding in understanding reactivity in substitution or coupling reactions .
Q. What strategies address discrepancies in reported biological activity data for structurally similar acetamides?
- Methodological Answer : Contradictions in activity (e.g., kinase inhibition vs. inflammasome modulation) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context. To resolve this:
- Dose-Response Curves : Perform IC50/EC50 assays under standardized conditions (e.g., 10 µM ATP for kinase studies) .
- Off-Target Profiling : Use proteome-wide screening (e.g., thermal shift assays) to identify unintended targets .
- Structural Analog Comparison : Compare results with analogs like 2-(dimethylamino)-N-(4-sulfamoylphenethyl)acetamide, which showed NLRP3 inflammasome inhibition, to isolate substituent-specific effects .
Q. How can researchers design experiments to evaluate the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes to calculate half-life (t1/2) .
- CYP450 Inhibition Screening : Use fluorometric assays to test inhibition of CYP3A4, CYP2D6, etc., at 1–10 µM concentrations to assess drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
